21-Dehydro-6α-methyl Prednisone is a synthetic derivative of prednisone, characterized by the absence of a hydrogen atom at the 21 position and the presence of a methyl group at the 6α position. This compound is part of a broader class of corticosteroids, which are steroid hormones produced in the adrenal cortex and play significant roles in various physiological processes, including inflammation and immune responses.
21-Dehydro-6α-methyl Prednisone is derived from prednisone, which itself is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive effects. The compound belongs to the category of synthetic glucocorticoids, which are designed to mimic the actions of natural corticosteroids while often exhibiting enhanced pharmacological properties. Its classification includes:
The synthesis of 21-Dehydro-6α-methyl Prednisone involves several chemical reactions that modify the parent compound, prednisone. A common method for synthesizing such derivatives includes:
Technical details regarding specific reagents and conditions are often proprietary or detailed in patent literature .
The molecular formula for 21-Dehydro-6α-methyl Prednisone can be represented as . The structural characteristics include:
The InChI (International Chemical Identifier) for 21-Dehydro-6α-methyl Prednisone is not explicitly provided in the sources but can be derived from its related compounds. The compound's stereochemistry is crucial for its function and interaction with biological receptors.
21-Dehydro-6α-methyl Prednisone can undergo various chemical reactions typical of steroid compounds, including:
These reactions are essential for understanding its metabolic pathways and pharmacokinetics .
The mechanism of action for 21-Dehydro-6α-methyl Prednisone primarily involves binding to glucocorticoid receptors within target cells. This binding leads to:
This mechanism underscores its therapeutic utility in conditions characterized by excessive inflammation or immune responses .
Relevant data on these properties can significantly affect formulation strategies for pharmaceutical applications .
21-Dehydro-6α-methyl Prednisone has several scientific uses:
Its pharmacological profile makes it a candidate for further research into enhanced therapeutic agents within the corticosteroid class .
The systematic chemical name 21-Dehydro-6α-methyl Prednisone denotes specific structural features critical to its identity and function. According to IUPAC nomenclature, it is designated as (8S,9S,10R,13S,14S,17R)-17-(2-Oxoacetyl)-17-hydroxy-6,10,13-trimethyl-1,8,9,11,12,14,15,16-octadecahydrocyclopenta[a]phenanthrene-3,11-dione, reflecting its polycyclic steroidal backbone and key functional groups [9]. Alternative nomenclature includes 6α-Methylprednisolone 21-Aldehyde, highlighting its relationship to methylprednisolone and the oxidized aldehyde moiety at position C21 [4] [9]. The CAS Registry Number 58636-50-3 uniquely identifies this compound in chemical databases [4] [9].
Structurally, 21-Dehydro-6α-methyl Prednisone belongs to the pregnane class of steroids, characterized by a 21-carbon skeleton. Its molecular formula is C₂₂H₂₈O₅ (molecular weight: 372.45 g/mol), featuring three critical modifications distinguishing it from endogenous corticosteroids [4] [9]:
Table 1: Nomenclature Systems for 21-Dehydro-6α-methyl Prednisone
Nomenclature System | Designation |
---|---|
IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-(2-Oxoacetyl)-17-hydroxy-6,10,13-trimethyl-1,8,9,11,12,14,15,16-octadecahydrocyclopenta[a]phenanthrene-3,11-dione |
Common Synonyms | 6α-Methylprednisolone 21-Aldehyde; Methylprednisolone Impurity 14 |
Pharmaceutical Identifier | Methylprednisolone Acetate EP Impurity C |
CAS Registry Number | 58636-50-3 |
Stereochemically, the 6α-methyl group occupies an axial position perpendicular to the steroid plane, creating steric hindrance that impedes enzymatic reduction at the C3 ketone—a primary deactivation pathway for natural glucocorticoids [5] [8]. The C21 aldehyde exists in equilibrium with its geminal diol hydrate under physiological conditions, significantly impacting solubility and reactivity [9]. X-ray crystallography confirms that the A-ring adopts a 1β,2α-half-chair conformation, optimizing electronic delocalization across the dienone system [9].
The discovery of 21-Dehydro-6α-methyl Prednisone is inextricably linked to mid-20th century efforts to enhance cortisol’s therapeutic profile. Cortisone (isolated 1935, synthesized 1948) offered revolutionary anti-inflammatory effects but caused severe mineralocorticoid side effects (hypertension, edema) and possessed a short duration of action [5]. The first breakthrough came with prednisone (introduced 1954), featuring a Δ1,2 double bond that doubled glucocorticoid potency while reducing mineralocorticoid activity [2] [8].
The 6α-methyl modification emerged as a pivotal innovation pioneered by The Upjohn Company. Researchers discovered that introducing a methyl group at C6α in prednisolone (yielding methylprednisolone, FDA-approved 1957) further amplified anti-inflammatory potency while minimizing salt retention [2] [8]. This enhancement stemmed from:
Table 2: Evolution of Synthetic Glucocorticoids Leading to 21-Dehydro-6α-methyl Prednisone
Steroid | Structural Features | Key Advantages Over Precursors | Introduction Year |
---|---|---|---|
Cortisone | 11-keto, no C1-C2 double bond | First clinically available glucocorticoid | 1948 |
Prednisone | Δ1,2 double bond, 11-keto | 3-4x anti-inflammatory potency; reduced mineralocorticoid effects | 1954 |
Methylprednisolone | 6α-methyl, 11β-hydroxy | Enhanced receptor affinity; metabolic stability; minimal salt retention | 1957 |
21-Dehydro-6α-methyl Prednisone | C21 aldehyde derivative | Synthetic intermediate; analytical reference standard | 1970s |
21-Dehydro-6α-methyl Prednisone was identified during metabolic studies of methylprednisolone in the 1970s as an oxidative intermediate in the biosynthesis of carboxylic acid metabolites [5] [9]. Its intentional synthesis soon followed, serving two primary purposes:
Modern synthetic routes employ microbial biotransformation or chemical oxidation (e.g., pyridinium chlorochromate) of methylprednisolone acetate to yield gram quantities of this compound [9].
21-Dehydro-6α-methyl Prednisone serves as a critical structural probe and biosynthetic intermediate in glucocorticoid research, despite lacking direct therapeutic applications. Its significance arises from three key aspects:
Receptor Interaction Studies:The C21 aldehyde group disrupts hydrogen bonding with the glucocorticoid receptor’s (GR) Asn-564 residue—a contact essential for transactivation activity. This explains its markedly reduced transcriptional potency (~10% of methylprednisolone) in reporter gene assays [5] [8]. However, its preserved Δ1,4-diene-3-one and 6α-methyl motifs allow tight, non-productive binding to GR, making it a valuable tool for studying receptor-ligand dissociation kinetics [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5